molecular formula C3H7NO2S B12055668 DL-Cysteine-3,3-d2

DL-Cysteine-3,3-d2

Cat. No.: B12055668
M. Wt: 123.17 g/mol
InChI Key: XUJNEKJLAYXESH-DICFDUPASA-N
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Description

DL-Cysteine-3,3-d2 is a chemically defined stable isotope-labeled analog of the amino acid cysteine, specifically deuterated at the 3,3 position. With a molecular formula of C 3 H 5 D 2 NO 2 S and a molecular weight of 123.17 g/mol , this compound serves as a critical tool in biomedical and pharmacological research. Its primary application is as an internal standard in mass spectrometry-based assays, enabling the precise quantification of cysteine levels and turnover in complex biological samples. Furthermore, this deuterated compound is invaluable for tracing metabolic pathways, particularly in the study of glutathione biosynthesis, where cysteine is the rate-limiting substrate , and in the metabolism of sulfur-containing amino acids. Research into the neurotoxic properties of L-cysteine suggests that this labeled analog can also be utilized to investigate its unique excitotoxic mechanisms, which are distinct from those of classical excitotoxins and may involve potentiation of Ca 2+ influx via the NMDA receptor or the formation of toxic metabolites . By incorporating stable deuterium atoms, researchers can reliably distinguish the compound from endogenous cysteine, facilitating detailed kinetic and metabolic studies without significant isotopic effect. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C3H7NO2S

Molecular Weight

123.17 g/mol

IUPAC Name

2-amino-3,3-dideuterio-3-sulfanylpropanoic acid

InChI

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/i1D2

InChI Key

XUJNEKJLAYXESH-DICFDUPASA-N

Isomeric SMILES

[2H]C([2H])(C(C(=O)O)N)S

Canonical SMILES

C(C(C(=O)O)N)S

Origin of Product

United States

Preparation Methods

Chemical Synthesis via Deuterated B-Chloroalanine

The synthesis of DL-Cysteine-3,3-d2 from deuterated β-chloroalanine is a widely recognized method. β-Chloroalanine (Cl-CH2-CH(NH2)-COOH) serves as a precursor, where the chlorine atom is replaced by a thiol group (-SH) through nucleophilic substitution. To introduce deuterium at the 3,3 positions, β-chloroalanine-3,3-d2 is first synthesized by substituting hydrogen atoms on the β-carbon with deuterium. This is achieved by reacting deuterated acetaldehyde with ammonium chloride and hydrogen cyanide in a Strecker synthesis, followed by chlorination .

The deuterated β-chloroalanine is then treated with hydrogen sulfide (H2S) or thiourea under alkaline conditions, facilitating the substitution of chlorine with a thiol group. The reaction proceeds as follows:

Cl-CD2-CH(NH2)-COOH+H2SHS-CD2-CH(NH2)-COOH+HCl\text{Cl-CD}2\text{-CH(NH}2\text{)-COOH} + \text{H}2\text{S} \rightarrow \text{HS-CD}2\text{-CH(NH}_2\text{)-COOH} + \text{HCl}

Key Parameters

ParameterValue/DescriptionReference
Reaction Temperature25–40°C
Reaction Time12–24 hours
Yield65–75%

This method ensures precise deuterium incorporation at the β-carbon, with the final product isolated via crystallization or chromatography.

Reductive Deuteration of Dehydroalanine

Dehydroalanine (Δ-Ala), an α,β-unsaturated amino acid, serves as a versatile intermediate for deuteration. The double bond between the α- and β-carbons allows for stereospecific reduction using deuterium gas (D2). In this approach, dehydroalanine is dissolved in a deuterated solvent (e.g., D2O) and subjected to catalytic hydrogenation with palladium or platinum catalysts:

CH2=C(NH2)-COOH+D2CD2-CH(NH2)-COOH\text{CH}2\text{=C(NH}2\text{)-COOH} + \text{D}2 \rightarrow \text{CD}2\text{-CH(NH}_2\text{)-COOH}

Subsequent introduction of the thiol group is achieved via reaction with hydrogen sulfide or thiocarboxylic acids. The overall pathway is:

CD2-CH(NH2)-COOH+H2SHS-CD2-CH(NH2)-COOH\text{CD}2\text{-CH(NH}2\text{)-COOH} + \text{H}2\text{S} \rightarrow \text{HS-CD}2\text{-CH(NH}_2\text{)-COOH}

Optimization Insights

  • Catalyst Efficiency : Pd/C achieves 85% deuteration at 50°C .

  • Side Reactions : Over-reduction to saturated hydrocarbons is minimized by controlling D2 pressure.

Biocatalytic Synthesis in Deuterated Media

Microbial fermentation in deuterium-enriched media offers a biologically compatible route. Escherichia coli strains engineered for cysteine biosynthesis are cultured in minimal media containing D2O and deuterated carbon sources (e.g., [U-2H]-glucose). The enzymes cystathionine β-synthase and cystathionine γ-lyase incorporate deuterium into cysteine during sulfur assimilation .

Fermentation Metrics

ParameterValueReference
D2O Concentration70–90% (v/v)
Incubation Period48–72 hours
Deuterium Incorporation85–90% at β-carbon

This method yields L-cysteine-3,3-d2, which is racemized to the DL-form using acetic anhydride or strong acids .

Acid-Catalyzed Hydrogen-Deuterium Exchange

Direct deuteration of existing cysteine molecules is feasible under acidic conditions. Cysteine is dissolved in D2O containing a catalytic amount of hydrochloric acid (HCl) or sulfuric acid (H2SO4). The β-hydrogens undergo exchange with deuterium via keto-enol tautomerism:

HS-CH2-CH(NH2)-COOHHS-C(D2)-CH(NH2)-COOH\text{HS-CH}2\text{-CH(NH}2\text{)-COOH} \rightleftharpoons \text{HS-C(D}2\text{)-CH(NH}2\text{)-COOH}

Reaction Dynamics

ConditionEffect on Exchange Rate
Temperature (80°C)Doubles exchange rate vs. 25°C
Acid Concentration (1M HCl)Optimal for minimal degradation

While this method is operationally simple, achieving >90% deuteration requires prolonged reaction times (7–10 days) .

Resolution of Racemic Mixtures

Post-synthesis, the DL-form is separated into enantiomers via fractional crystallization of its hydrochloride salt. This compound hydrochloride exhibits higher solubility in water compared to its enantiopure counterparts. Seeding a supersaturated solution with L- or D-cysteine hydrochloride induces preferential crystallization of the desired enantiomer .

Crystallization Data

ParameterValueReference
Solubility (DL-form)1.2 g/mL at 25°C
Solubility (L-form)0.6 g/mL at 25°C

Chemical Reactions Analysis

Types of Reactions

Cysteine-3,3-d2 undergoes various chemical reactions similar to non-deuterated cysteine. These include:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Analytical Chemistry

Internal Standard in Mass Spectrometry

DL-Cysteine-3,3-d2 is frequently used as an internal standard in mass spectrometry for the quantification of cysteine enantiomers. Its deuterated nature allows for precise measurement without interference from naturally occurring cysteine. For example, in a study involving plasma samples, this compound was added to calibrate the quantification of D-cysteine and L-cysteine concentrations using enantioselective liquid chromatography coupled with mass spectrometry. This method demonstrated high sensitivity and specificity for analyzing amino acid levels in biological samples .

Parameter Value
Concentration75 µM
Sample TypePlasma
MethodEnantioselective LC-MS
Detection Time< 3 minutes

Pharmacological Studies

Cytoprotective Effects

Research has indicated that supplementation with D-cysteine can have cytoprotective effects, particularly through the modulation of hydrogen sulfide (H2S) levels in biological systems. In rodent models, administration of D-cysteine led to increased H2S production, which was associated with protective effects against oxidative stress and reperfusion injury in kidney tissues . This highlights the potential therapeutic applications of this compound in conditions characterized by oxidative stress.

Impact on Glutathione Synthesis

This compound has been studied for its role in enhancing glutathione synthesis. Glutathione is a critical antioxidant in the body that helps mitigate oxidative damage. In diabetic rat models, L-cysteine supplementation (including forms like this compound) was shown to upregulate glutathione levels significantly, thereby reducing markers of oxidative stress and inflammation . This suggests that this compound could be beneficial in managing oxidative stress-related diseases.

Neuropharmacology

Modulation of Neurotransmitter Activity

In neuropharmacological studies, cysteine derivatives including this compound have been investigated for their influence on neurotransmitter systems. Cysteine plays a role in modulating synaptic activity and may affect the release of neurotransmitters such as glutamate. The presence of cysteine clusters in neurotransmitter receptors has been linked to receptor trafficking and stability . This indicates potential applications for this compound in understanding neurodegenerative diseases or conditions involving neurotransmitter dysregulation.

Case Studies

Case Study: Oxidative Stress Mitigation

In a controlled study involving mice subjected to oxidative stress conditions, administration of D-cysteine (and thus indirectly utilizing this compound as an internal standard) demonstrated significant protective effects against induced gastric damage. The study noted that increased H2S levels correlated with reduced oxidative damage markers . This case emphasizes the therapeutic potential of cysteine derivatives in treating oxidative stress-related injuries.

Mechanism of Action

Cysteine-3,3-d2 exerts its effects primarily through its involvement in redox reactions and as a building block for proteins. The deuterium atoms provide stability and allow for precise tracking in metabolic studies. The compound participates in the synthesis of glutathione, a crucial antioxidant, and in the formation of disulfide bonds in proteins, which are essential for maintaining protein structure and function .

Comparison with Similar Compounds

Isotopic Variants of Cysteine

Compound Name Molecular Formula Isotopic Label Molecular Weight (g/mol) Key Applications Source ID
This compound C₃D₂H₅NO₂S Deuterium at C3,3 123.17 Metabolomics, NMR, proteomics
L-Cysteine-3,3-d2 C₃D₂H₅NO₂S Deuterium at C3,3 123.17 Chiral studies, enzyme kinetics
S-Sulfo-DL-cysteine-2,3,3-d3 C₃H₄D₃NO₅S₂ Deuterium at C2,3,3 204.23 Isotopic labeling of sulfur pathways
S-Benzyl-DL-cysteine-2,3,3-d3 C₁₀D₃H₈NO₂S Deuterium at C2,3,3 214.28 Drug metabolism studies

Key Findings :

  • Position of Deuterium Labeling : this compound is distinguished by deuterium placement at the β-carbon, minimizing interference with sulfur-containing reactive sites. In contrast, S-Sulfo-DL-cysteine-2,3,3-d3 incorporates deuterium at both α- and β-carbons, which may alter enzyme binding affinity .
  • Chirality : this compound (racemic mixture) is often used in bulk biochemical assays, while L-Cysteine-3,3-d2 (enantiopure) is preferred for studies requiring stereochemical specificity .

Functionalized Cysteine Derivatives

Compound Name Molecular Formula Functional Group Molecular Weight (g/mol) Key Applications Source ID
This compound C₃D₂H₅NO₂S None (parent compound) 123.17 Baseline isotopic tracer
S-Phenyl-DL-cysteine-3,3-d2 C₉D₂H₉NO₂S Phenylthioether 199.27 MS-based quantification of thiols
N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 C₁₁D₂H₁₁NO₃S Acetyl + phenylthioether 241.30 Biomarker analysis in toxicology
DL-Cysteine Hydrochloride C₃H₇NO₂S·HCl·H₂O Hydrochloride salt 175.63 Pharmaceutical excipient

Key Findings :

  • Functional Modifications :
    • S-Phenyl-DL-cysteine-3,3-d2 introduces a phenylthioether group, enhancing hydrophobicity for improved chromatographic separation in UHPLC-MS workflows .
    • N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 is a mercapturic acid metabolite used to track glutathione conjugation pathways in liver toxicity studies .
  • Pharmaceutical Relevance : DL-Cysteine Hydrochloride (unlabeled) is widely used in drug formulations for its antioxidant properties, but its deuterated analogs are reserved for research due to cost .

Analytical Performance in Research

  • MS Sensitivity : this compound exhibits a +2 Da mass shift in ESI-HRMS, enabling unambiguous identification in complex mixtures (e.g., rubrominin biosynthesis studies) .
  • NMR Utility : Deuterium labeling reduces signal overlap in ¹H NMR, particularly for β-carbon hydrogens, aiding structural elucidation of peptides .
  • Comparative Limitations : S-Sulfo derivatives (e.g., S-Sulfo-DL-cysteine-2,3,3-d3) show reduced stability in acidic conditions, restricting their use in certain metabolic assays .

Biological Activity

DL-Cysteine-3,3-d2 is a stable isotope-labeled form of the amino acid cysteine, distinguished by the incorporation of deuterium atoms at the 3-position of its molecular structure. This modification allows researchers to explore various biological activities and metabolic pathways involving cysteine with enhanced precision. The empirical formula for this compound is C3H7D2N O2S, with a molecular weight of approximately 123.17 g/mol .

Role in Protein Synthesis and Metabolism

Cysteine plays a pivotal role in protein synthesis and metabolism due to its thiol (-SH) group, which is crucial for forming disulfide bonds and participating in redox reactions. The presence of deuterium in this compound alters the kinetic isotope effect, enabling detailed studies of metabolic pathways and reaction mechanisms related to cysteine metabolism .

Biological Activities

This compound exhibits biological activities that mirror those of regular cysteine. These include:

  • Antioxidant Properties : Cysteine is a precursor for glutathione (GSH), a critical antioxidant that protects cells from oxidative stress. The incorporation of deuterium allows for tracking GSH synthesis and its effects on cellular redox states .
  • Neuroprotective Effects : Studies have shown that cysteine can modulate neurotransmission and protect against oxidative stress in neuronal cells. For instance, D-cysteine has been observed to exert protective effects against oxidative damage in cerebellar neurons .
  • Cancer Research : The metabolic pathways of cysteine are being investigated for their implications in cancer therapy. For example, engineered enzymes that deplete extracellular cysteine have been shown to selectively induce cell death in cancer cells by disrupting their redox balance .

Case Study: Neuroprotection

In a study involving D-cysteine supplementation, researchers found that increased levels of hydrogen sulfide (H2S) from D-cysteine had significant protective effects against induced gastric damage in mice. This underscores the potential therapeutic applications of cysteine derivatives in neuroprotection and gastrointestinal health .

Table 1: Summary of Biological Activities and Mechanisms

Biological ActivityMechanismReference
Antioxidant ActivityPrecursor for GSH synthesis; reduces oxidative stress
NeuroprotectionModulates glutamate levels; protects neuronal cells from oxidative stress
Cancer Cell TargetingInduces cell cycle arrest and death in cancer cells through redox imbalance
Regulation of InsulinActs as a signaling molecule that influences insulin release and vascular smooth muscle relaxation

Metabolic Tracking Techniques

The unique labeling with deuterium enables advanced tracking techniques such as nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to monitor the incorporation of this compound into proteins and other biomolecules, providing insights into metabolic pathways and the dynamics of amino acid utilization within biological systems .

Q & A

Advanced Question

  • Chemical proteomics: Use probes with cleavable linkers (e.g., isotopically labeled iodoacetamide derivatives) to enrich and identify deuterated cysteine residues in proteins.
  • Redox proteomics: Combine reducing/non-reducing SDS-PAGE with MS to map deuterium in disulfide bonds. For example, differential alkylation with N-ethylmaleimide-d₀/d₅ distinguishes free vs. oxidized thiols .
  • CETSA (Cellular Thermal Shift Assay): Monitor thermal stability shifts in proteins upon deuterium incorporation, indicating structural or functional changes .

How should researchers address contradictions in isotopic labeling efficiency across replicate experiments?

Advanced Question
Discrepancies may arise from batch-to-batch variability in deuterated reagents or biological heterogeneity. Solutions include:

  • Batch validation: Pre-screen all reagent batches using QC/QA protocols (e.g., isotopic purity assays) .
  • Normalization to internal standards: Use heavy-isotope-labeled internal controls (e.g., ¹³C-cysteine) to correct for technical variability .
  • Statistical rigor: Apply multivariate analysis (ANOVA, PCA) to distinguish biological variance from experimental noise .

What are the best practices for using this compound in studying microbial secondary metabolite biosynthesis?

Advanced Question

  • Isotope feeding studies: Co-culture microbes with deuterated cysteine to trace its incorporation into non-ribosomal peptides (e.g., lanthipeptides). Monitor labeling via MS² fragmentation patterns .
  • Gene knockout validation: Compare labeling patterns in wild-type vs. enzyme-deficient strains to confirm biosynthetic pathways.
  • Dynamic flux analysis: Use time-resolved sampling and kinetic modeling to quantify cysteine turnover rates in pathways like ergothioneine synthesis .

How can researchers ensure reproducibility when replicating studies using this compound?

Basic Question

  • Detailed protocols: Document synthesis conditions (temperature, pH, reaction time) and purification steps (e.g., HPLC gradients).
  • Data transparency: Share raw MS/NMR spectra and isotopic purity certificates in supplementary materials .
  • Cross-lab validation: Collaborate with independent labs to verify key findings using shared reagents and protocols .

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